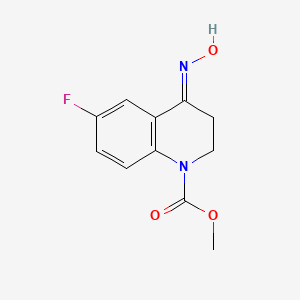![molecular formula C12H4O4 B12887686 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione CAS No. 4480-96-0](/img/structure/B12887686.png)
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione is a chemical compound with the molecular formula C12H4O4 It is a member of the naphthofuran family, characterized by a fused ring structure that includes both naphthalene and furan moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione typically involves the cycloaddition of naphthoquinones with olefins. One efficient method is the visible-light-mediated [3+2] cycloaddition reaction, which provides high regioselectivity and functional group tolerance . This environmentally friendly approach yields the desired compound under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthesis are likely to be applied to ensure efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydronaphthoquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenolysis, visible light for cycloaddition, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include functionalized naphthoquinones, dihydronaphthoquinones, and substituted naphthofurans .
Aplicaciones Científicas De Investigación
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,9-Epoxynaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects .
Comparación Con Compuestos Similares
4,9-Epoxynaphtho[2,3-c]furan-1,3-dione can be compared with other similar compounds, such as:
3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione: This compound shares a similar core structure but differs in its hydrogenation state.
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione:
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
4480-96-0 |
|---|---|
Fórmula molecular |
C12H4O4 |
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
11,14-dioxatetracyclo[6.5.1.02,7.09,13]tetradeca-1(13),2,4,6,8-pentaene-10,12-dione |
InChI |
InChI=1S/C12H4O4/c13-11-7-8(12(14)16-11)10-6-4-2-1-3-5(6)9(7)15-10/h1-4H |
Clave InChI |
BGKLNBHHGOVXEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C2O3)C(=O)OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)

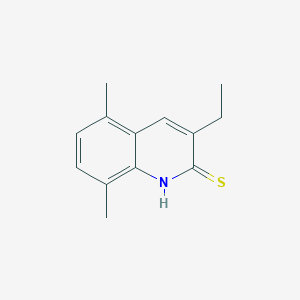
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)
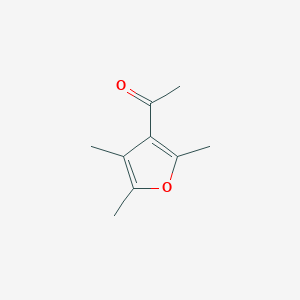
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
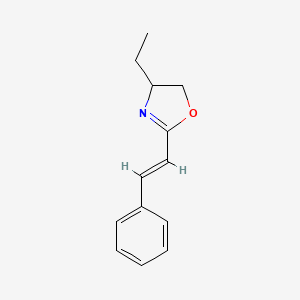

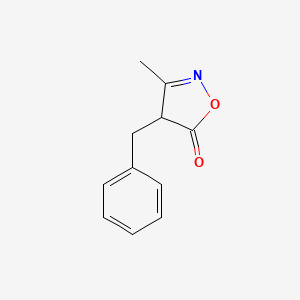
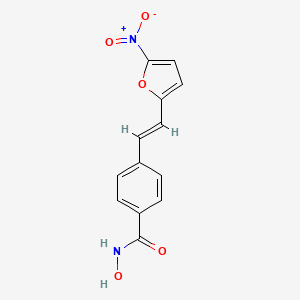
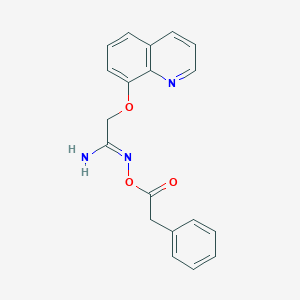
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
